Chemical structure and properties of 5-Nitroisobenzofuran-1(3H)-one
Chemical structure and properties of 5-Nitroisobenzofuran-1(3H)-one
Topic: Chemical Structure, Properties, and Applications of 5-Nitroisobenzofuran-1(3H)-one Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Advanced Synthesis, Regioselectivity, and Pharmaceutical Applications[1]
Executive Summary
5-Nitroisobenzofuran-1(3H)-one (commonly known as 5-nitrophthalide ) is a critical heterocyclic building block in medicinal chemistry. It serves as the primary precursor for 5-aminophthalide , a versatile intermediate used in the synthesis of the antidepressant Citalopram (and its enantiomer Escitalopram) and various poly(ADP-ribose) polymerase (PARP) inhibitors.
While often discussed alongside its structural isomer—the Lenalidomide precursor (4-nitroisoindolinone core)—5-nitrophthalide is distinct in its substitution pattern and downstream applications. This guide provides a rigorous analysis of its physicochemical properties, regioselective synthesis, purification protocols, and role in modern drug development.
Molecular Architecture & Physicochemical Profile[2]
5-Nitrophthalide consists of a benzene ring fused to a
Table 1: Physicochemical Properties
| Property | Data | Notes |
| IUPAC Name | 5-Nitroisobenzofuran-1(3H)-one | Also: 5-Nitrophthalide |
| CAS Number | 67081-02-1 | Note:[1][2][3][4][5] Often confused with 6-nitro isomer (610-93-5) or anhydride (5466-84-2). |
| Molecular Formula | C | |
| Molecular Weight | 179.13 g/mol | |
| Melting Point | 150 – 160 °C | Distinct from 6-nitro isomer (140–145 °C). |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate (hot). | Poorly soluble in water and cold ethanol. |
| Appearance | Pale yellow to tan crystalline solid | |
| pKa | ~11.17 (Predicted) | Acidic protons at C3 (methylene) are activated. |
Synthetic Pathways & Process Chemistry
The synthesis of 5-nitrophthalide is a classic example of electrophilic aromatic substitution where regioselectivity is the critical process parameter. The nitration of phthalide yields a mixture of 5-nitro and 6-nitro isomers, necessitating robust separation techniques.
The Nitration Protocol
Direct nitration of phthalide using mixed acid (HNO
-
Position 5 (meta to carbonyl, para to methylene): Favored by resonance stabilization of the intermediate sigma complex.
-
Position 6 (para to carbonyl, meta to methylene): Significant minor product.
Regioselectivity Ratio: Typically 3:1 to 4:1 favoring the 5-nitro isomer under controlled temperatures (0–5 °C).
Separation of Isomers (Fractional Crystallization)
The separation of the 5- and 6-isomers relies on differential solubility.
-
5-Nitrophthalide: Less soluble in ethanol/acetic acid mixtures. Crystallizes first.
-
6-Nitrophthalide: Remains in the mother liquor.
Visualization: Synthesis & Purification Workflow
Figure 1: Process flow for the synthesis and purification of 5-nitrophthalide, highlighting the critical fractional crystallization step.
Reactivity & Functionalization
5-Nitrophthalide acts as a "masked" benzoic acid derivative. Its reactivity is dominated by the nitro group and the lactone ring.
Reduction to 5-Aminophthalide
The most commercially relevant reaction is the reduction of the nitro group to an amine.
-
Reagents: H
/ Pd-C (Catalytic Hydrogenation) or Fe / NH Cl (Bechamp Reduction). -
Product: 5-Aminophthalide .
-
Significance: The amino group allows for Sandmeyer reactions (conversion to Br, CN, etc.), essential for synthesizing Citalopram.
Ring Opening (Hydrolysis)
Under basic conditions (NaOH), the lactone ring opens to form 2-hydroxymethyl-4-nitrobenzoic acid . This equilibrium is pH-dependent and reversible upon acidification.
Pharmaceutical Applications
Citalopram and Escitalopram Synthesis
5-Nitrophthalide is the strategic starting material for the antidepressant Citalopram.
-
Reduction: 5-Nitrophthalide
5-Aminophthalide. -
Sandmeyer Reaction: 5-Aminophthalide
5-Bromophthalide. -
Cyanation: 5-Bromophthalide
5-Cyanophthalide . -
Grignard Addition: 5-Cyanophthalide is reacted with two Grignard reagents to form the Citalopram core.
Structural Relation to Lenalidomide
Researchers often confuse the phthalide precursors for Lenalidomide.
-
Lenalidomide Precursor: Requires a nitro group at the 4-position of the isoindolinone ring (derived from 3-nitro -2-methylbenzoate).[6]
-
5-Nitrophthalide: Yields 5-amino derivatives.
-
Insight: While 5-nitrophthalide is not the direct precursor for Lenalidomide, it is used to synthesize structural isomers of immunomodulatory drugs (IMiDs) for structure-activity relationship (SAR) studies to improve potency or reduce teratogenicity.
Visualization: Citalopram Precursor Pathway
Figure 2: The synthetic lineage from 5-nitrophthalide to the antidepressant Citalopram.
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of 5-Nitrophthalide via Nitration of Phthalide.
Materials
-
Phthalide (1.0 eq)
-
Concentrated Sulfuric Acid (H
SO , 98%) -
Fuming Nitric Acid (HNO
, >90%) -
Ethanol (95%) for recrystallization
Procedure
-
Preparation: Charge a round-bottom flask with H
SO (5 vol). Cool to 0–5 °C using an ice-salt bath. -
Addition: Slowly add Phthalide (1.0 eq) portion-wise, maintaining temperature < 10 °C. Stir until fully dissolved.
-
Nitration: Add Fuming HNO
(1.1 eq) dropwise over 60 minutes. Critical: Maintain temperature 0–5 °C . Exotherms will degrade regioselectivity. -
Reaction: Stir at 0–5 °C for 2 hours, then allow to warm to room temperature (20–25 °C) for 1 hour.
-
Quenching: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. The crude product (mixture of isomers) will precipitate as a solid.
-
Filtration: Filter the solid, wash with cold water until the filtrate is neutral (pH ~7). Dry the crude solid.[6][7]
-
Purification (Fractional Crystallization):
-
Suspend the crude solid in boiling Ethanol (or Acetic Acid).
-
Cool slowly to room temperature.
-
5-Nitrophthalide crystallizes out preferentially.
-
Filter the crystals. The filtrate contains the 6-nitro isomer.
-
Yield: ~60-70% (after purification).
-
QC: Check Melting Point (Target: 150–160 °C).
-
Safety & Handling
-
Explosion Hazard: Nitro compounds can be explosive. Do not heat the crude reaction mixture (containing HNO
) above 40 °C. -
Corrosive: Fuming nitric acid and sulfuric acid are highly corrosive. Use full PPE (acid-resistant gloves, face shield).
-
Toxicity: 5-Nitrophthalide is a skin and eye irritant. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from strong bases and reducing agents.
References
-
Combi-Blocks. (2023). Safety Data Sheet: 5-Nitro-3H-2-benzofuran-1-one (CAS 67081-02-1). Retrieved from
-
BenchChem. (2025).[8][9] Spectroscopic Comparison of 5-Bromophthalide and its Derivatives: A Guide for Researchers. Retrieved from
- Tirzitis, G. et al. (1983). "Synthesis and properties of 5- and 6-nitrophthalides." Chemistry of Heterocyclic Compounds, 19, 1141–1144.
-
Bigler, A. et al. (2000). Process for the preparation of 5-cyanophthalide. US Patent 6,344,454.[2]
-
ChemicalBook. (2025). Product Databases: 6-Nitrophthalide (CAS 610-93-5) and 5-Nitrophthalimide. Retrieved from [1][8][9]
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- 5. US4264526A - Borate reduction of nitrophenols - Google Patents [patents.google.com]
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